Technical Guide: Chemical Structure, Physicochemical Profiling, and Synthesis of N-[(4-nitrophenyl)methyl]oxetan-3-amine
Technical Guide: Chemical Structure, Physicochemical Profiling, and Synthesis of N-[(4-nitrophenyl)methyl]oxetan-3-amine
Strategic Context & Molecular Significance
In modern medicinal chemistry, the optimization of pharmacokinetic and pharmacodynamic profiles often relies on the strategic incorporation of bioisosteres. N-[(4-nitrophenyl)methyl]oxetan-3-amine (also known as N-(4-nitrobenzyl)oxetan-3-amine) is a highly valuable building block that merges a reactive nitroaromatic system with an oxetane ring[1][2].
Historically, the oxetane motif has been validated by researchers such as Carreira, Rogers-Evans, and Müller as a superior bioisostere for gem-dimethyl and carbonyl groups[3][4]. The incorporation of the 3-aminooxetane system into drug scaffolds introduces significant sp³ character, which disrupts molecular planarity, reduces lipophilicity (logP), and enhances aqueous solubility without compromising metabolic stability[3][5][6]. In this specific molecule, the 4-nitrobenzyl moiety provides a versatile handle for downstream derivatization (e.g., reduction to an aniline for cross-coupling or amide bond formation), making it a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)[7][8].
Physicochemical Profiling
The foundational quantitative data for N-[(4-nitrophenyl)methyl]oxetan-3-amine is summarized below to facilitate rapid reference for structural identification and mass spectrometry validation[1][9][10].
| Property | Value |
| Chemical Name | N-[(4-nitrophenyl)methyl]oxetan-3-amine |
| Common Synonym | N-(4-nitrobenzyl)oxetan-3-amine |
| CAS Registry Number | 1343399-93-8 |
| Molecular Formula | C₁₀H₁₂N₂O₃ |
| Molecular Weight | 208.21 g/mol |
| SMILES String | O=c1ccc(CNC2COC2)cc1 |
| Structural Features | 4-membered cyclic ether (oxetane) linked via a secondary amine to a 4-nitrobenzyl group |
Mechanistic Pathway Visualization
The most efficient and scalable route to synthesize this compound is via the reductive amination of 4-nitrobenzaldehyde with oxetan-3-amine[7][11]. The logical progression of this bimolecular condensation and subsequent hydride transfer is visualized below.
Figure 1: Workflow for reductive amination of 4-nitrobenzaldehyde with oxetan-3-amine.
Synthetic Methodology: Reductive Amination
Causality of Experimental Choices
While direct nucleophilic substitution (alkylation of oxetan-3-amine with 4-nitrobenzyl bromide) is a theoretical pathway, it is fundamentally flawed for secondary amine synthesis due to the high risk of over-alkylation, yielding unwanted tertiary amines[11][12].
Instead, is the gold standard[11].
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Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄). The electron-withdrawing acetoxy ligands reduce the nucleophilicity of the boron hydride[11]. This ensures that NaBH(OAc)₃ selectively reduces the transient, highly electrophilic iminium ion without reducing the unreacted 4-nitrobenzaldehyde (which would yield 4-nitrobenzyl alcohol) or the sensitive nitroaromatic group[7][11].
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Solvent System: Dichloromethane (DCM) or a DCM/Methanol blend is utilized. Methanol facilitates the equilibrium shift toward imine formation by stabilizing the transition state, while DCM maintains the solubility of the nitroaromatic starting material.
Step-by-Step Protocol (Self-Validating System)
To ensure high fidelity and yield, the following protocol integrates real-time analytical validation steps.
Step 1: Imine Formation
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Charge a flame-dried round-bottom flask with 4-nitrobenzaldehyde (1.0 equiv) and anhydrous DCM (0.2 M concentration).
-
Add oxetan-3-amine (1.05 equiv). Note: If using oxetan-3-amine hydrochloride, add N,N-diisopropylethylamine (DIPEA, 1.1 equiv) to liberate the free base in situ[13].
-
Stir the mixture at room temperature (20–25 °C) under an inert nitrogen atmosphere for 2–4 hours.
-
Self-Validation Checkpoint: Remove a 10 µL aliquot, quench in water/EtOAc, and analyze the organic layer via Thin Layer Chromatography (TLC; 3:1 Hexanes/EtOAc). The UV-active aldehyde spot must be consumed (>95% conversion) and replaced by the imine intermediate before proceeding. Premature addition of the reducing agent will drastically reduce the yield.
Step 2: Selective Reduction 4. Cool the reaction mixture to 0 °C using an ice bath to control the exothermic hydride transfer. 5. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 15 minutes[11]. 6. Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 12 hours.
-
Self-Validation Checkpoint: Perform Liquid Chromatography-Mass Spectrometry (LC-MS) on a crude aliquot. The presence of the target mass ( [M+H]+=209.1 ) confirms successful reduction[14].
Step 3: Quenching and Phase Separation 7. Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution (CO₂) ceases.
-
Self-Validation Checkpoint: Test the pH of the aqueous layer. It must be ≥ 8.0. If the pH is acidic, the secondary amine product will remain protonated as a water-soluble salt and will be lost during extraction.
-
Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Analytical Characterization (Expected Data)
To verify the structural integrity of the synthesized N-[(4-nitrophenyl)methyl]oxetan-3-amine, the following spectroscopic markers should be observed:
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Mass Spectrometry (ESI-MS): Expected m/z for [M+H]+ is 209.09.
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¹H NMR (400 MHz, CDCl₃):
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The oxetane ring protons typically appear as distinct multiplets. The two CH₂ groups of the oxetane ring will present four protons between δ 4.30 – 4.90 ppm due to the strained cyclic ether environment[7].
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The methine proton (CH) at the 3-position of the oxetane ring will appear as a multiplet around δ 3.90 – 4.10 ppm.
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The benzylic CH₂ protons will appear as a singlet near δ 3.80 – 3.95 ppm.
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The para-substituted nitroaromatic ring will display two distinct doublets (an AA'BB' system) integrating for 2 protons each, typically shifted downfield between δ 7.50 and 8.20 ppm due to the strong electron-withdrawing nature of the nitro group[7].
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References
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Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]
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Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. PubMed Central (PMC), National Institutes of Health. URL:[Link]
-
Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. PubMed Central (PMC), National Institutes of Health. URL:[Link]
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